Quinaprilat hydrate
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Overview
Description
Quinaprilat hydrate is a pharmaceutical compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. This drug is commonly used to treat hypertension, heart failure, and diabetic nephropathy. In recent years, there has been a growing interest in the scientific community to explore the potential applications of quinaprilat hydrate in various fields.
Scientific Research Applications
Analytical Applications in Pharmaceuticals and Urine
Quinapril, an antihypertensive drug, and its active metabolite quinaprilat have been analyzed using capillary zone electrophoresis systems. This method is optimized for detecting quinapril and quinaprilat in urine and pharmaceuticals, aiding in the study of their behavior in biological systems and drug formulations (Prieto, Alonso, & Jiménez, 2002).
Pharmacodynamics and Clinical Application
Quinaprilat's pharmacokinetic and pharmacodynamic profile, as well as its clinical applications, especially in patients with arterial hypertension or chronic heart failure, have been reviewed. This encompasses its role as a potent ACE inhibitor and its specific pharmacological characteristics (Kieback, Felix, & Reffelmann, 2009).
Cardiovascular and Anti-Atherosclerotic Effects
Studies have shown that quinaprilat, used for hypertension therapy, can suppress the expression of adhesion molecules and cytokine production in endothelial cells. This indicates its potential anti-atherogenic effect, which could be significant in the early development of atherosclerosis (Ochiai et al., 2002).
Influence on Renal Vascular Responses
Research into the effects of quinaprilat on renal blood flow and glomerular filtration rate in dogs has demonstrated its ability to attenuate renal vascular responses. This provides insights into the therapeutic potential of quinapril in conditions involving excessive endothelin activation (Chan, Clavell, Keiser, & Burnett, 1994).
Myocardial Infarct Size Reduction
Quinaprilat has been observed to reduce myocardial infarct size in rabbits, involving nitric oxide production and mitochondrial KATP channels. This offers insights into its role in cardioprotection and potential therapeutic applications (Chen et al., 2003).
Promotion of Angiogenesis
The administration of quinaprilat has been found to enhance angiogenesis in a rabbit model of hindlimb ischemia. This highlights its potential use in therapeutic angiogenesis in ischemic tissues and its possible benefit in myocardial ischemia due to augmented collateral development (Fabre et al., 1999).
Gastroretentive Drug Formulation
Quinapril HCl, metabolized to quinaprilat, has been formulated into gastroretentive floating tablets to improve oral bioavailability and patient compliance. This research area focuses on optimizing drug delivery for effective therapeutic action (Mali & Bathe, 2014).
properties
CAS RN |
1435786-09-6 |
---|---|
Product Name |
Quinaprilat hydrate |
Molecular Formula |
C23H28N2O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H26N2O5.H2O/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H2/t15-,19-,20-;/m0./s1 |
InChI Key |
OFYSYEOWQQCPEU-ZAFWUOJLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O |
SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O |
Appearance |
Solid powder |
synonyms |
Quinaprilat; BRN 5653070; CI 928; CI-928.; (S)-2-(((S)-1-carboxy-3-phenylpropyl)-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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